molecular formula C25H26N8O2S B2599561 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 714245-03-1

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2599561
CAS No.: 714245-03-1
M. Wt: 502.6
InChI Key: QZQDUIRWBPNYQP-UHFFFAOYSA-N
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Description

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a unique combination of benzimidazole, piperazine, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then reacted with ethyl cyanoacetate under reflux conditions . The intermediate product is further reacted with various reagents to introduce the piperazine and purine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated reagents, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its antiviral properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, disrupting their normal function. This can lead to cell cycle arrest and apoptosis in cancer cells, as well as inhibition of microbial growth .

Comparison with Similar Compounds

Properties

IUPAC Name

7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N8O2S/c1-30-21-20(22(34)29-25(30)35)33(15-16-36-23-26-18-9-5-6-10-19(18)27-23)24(28-21)32-13-11-31(12-14-32)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,26,27)(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDUIRWBPNYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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